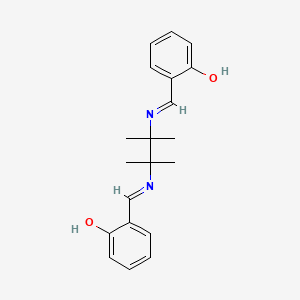
2,2'-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of Schiff base, which is formed through the condensation reactions of aldehydes or ketones with primary amines . Schiff bases are known for their versatility and are widely used in the synthesis of coordination complexes with metals.
準備方法
The synthesis of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves the reaction of 2,3-dimethylbutane-2,3-diamine with salicylaldehyde under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is refluxed for several hours . After cooling, the product is isolated by filtration and purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, palladium(II) acetate for coordination reactions, and various oxidizing and reducing agents. Major products formed from these reactions include metal complexes and substituted derivatives .
科学的研究の応用
2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
作用機序
The mechanism by which 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved include coordination with metal ions and participation in redox reactions .
類似化合物との比較
Similar compounds to 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol include other Schiff bases and their metal complexes. For example:
2,2’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol): This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2,2’-(((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanylylidene))bis(methanylylidene))-diphenol:
The uniqueness of 2,2’-(((2,3-Dimethylbutane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))diphenol lies in its specific structural arrangement and the resulting chemical properties, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[[3-[(2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H24N2O2/c1-19(2,21-13-15-9-5-7-11-17(15)23)20(3,4)22-14-16-10-6-8-12-18(16)24/h5-14,23-24H,1-4H3 |
InChIキー |
LLFPJJZWBYGRNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















